2-((isopropylthio)methyl)-1H-benzo[d]imidazole
CAS No.: 380187-64-4
Cat. No.: VC4729406
Molecular Formula: C11H14N2S
Molecular Weight: 206.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380187-64-4 |
|---|---|
| Molecular Formula | C11H14N2S |
| Molecular Weight | 206.31 |
| IUPAC Name | 2-(propan-2-ylsulfanylmethyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C11H14N2S/c1-8(2)14-7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) |
| Standard InChI Key | RQTSQMIZVOXTDU-UHFFFAOYSA-N |
| SMILES | CC(C)SCC1=NC2=CC=CC=C2N1 |
Introduction
Structural and Nomenclature Analysis
2-((Isopropylthio)methyl)-1H-benzo[d]imidazole consists of a benzimidazole core fused with a benzene and imidazole ring. The substituent at the 2-position includes a methylene bridge (-CH2-) linked to an isopropylthio group (-S-iPr). This configuration introduces steric bulk and lipophilicity, factors critical for molecular interactions in biological systems .
Molecular Formula: C11H14N2S
Molecular Weight: 206.07 g/mol (calculated from atomic masses).
IUPAC Name: 2-[(propan-2-ylsulfanyl)methyl]-1H-1,3-benzodiazole .
The presence of the thioether (C-S-C) moiety enhances stability against oxidation compared to ether analogs, while the isopropyl group may influence binding affinity in enzyme pockets .
Synthetic Routes and Optimization
While no explicit synthesis is documented for this compound, plausible pathways can be inferred from related benzimidazole derivatives:
Alkylation of Benzimidazole-2-thiol
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Intermediate Formation: React 1H-benzimidazole-2-thiol with chloromethyl isopropyl sulfide under basic conditions (e.g., K2CO3 in DMF).
This method mirrors the synthesis of 2-(isopropylthio)-1H-benzimidazole .
Mannich Reaction
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Three-Component Coupling: Condense benzimidazole with formaldehyde and isopropyl mercaptan in acidic media.
Similar approaches are used for introducing thioether groups in heterocycles .
Yield Optimization: Microwave-assisted synthesis (e.g., 180°C, 30 min) could enhance reaction efficiency, as demonstrated for analogous compounds .
Physicochemical Properties
The thioether linkage may confer resistance to hydrolysis, unlike oxygen analogs, making it suitable for prolonged biological assays .
Biological Activity and Applications
Though direct data is scarce, structurally related benzimidazoles exhibit diverse pharmacological effects:
Anti-Inflammatory Effects
Analogous compounds act as TRPV-1 antagonists, reducing neurogenic inflammation . For example, 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzimidazoles inhibit capsaicin-induced responses .
Kinase Inhibition
Benzimidazoles are explored as kinase inhibitors (e.g., Abemaciclib derivatives) . The isopropylthio methyl group could modulate selectivity for ATP-binding pockets .
Future Directions
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